molecular formula C17H18F3N3O2 B2829666 2-morpholin-4-yl-N-[2-pyrrol-1-yl-5-(trifluoromethyl)phenyl]acetamide CAS No. 866010-81-3

2-morpholin-4-yl-N-[2-pyrrol-1-yl-5-(trifluoromethyl)phenyl]acetamide

Cat. No. B2829666
CAS RN: 866010-81-3
M. Wt: 353.345
InChI Key: AHWGNONNCMGYFO-UHFFFAOYSA-N
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Description

2-morpholin-4-yl-N-[2-pyrrol-1-yl-5-(trifluoromethyl)phenyl]acetamide, also known as MPT0B390, is a small molecule compound that has been studied extensively for its potential therapeutic applications. This compound has been shown to have promising anticancer properties, making it a subject of interest for researchers in the field of oncology.

Scientific Research Applications

Fluorinating Agents and Chemical Synthesis

One of the primary applications of related compounds involves their use as fluorinating agents in chemical synthesis. For instance, perfluoro-[N-(4-pyridyl)acetamide], a compound with a similar structure, has been demonstrated to be an effective site-selective electrophilic fluorinating agent under mild conditions. This property is particularly useful for modifying other compounds in a controlled manner, facilitating the development of novel chemical entities with potential applications in various fields, including pharmaceuticals and materials science (Banks et al., 1996).

Antifungal Agents

Derivatives of the compound, such as 2-(2-oxo-morpholin-3-yl)-acetamide derivatives, have shown broad-spectrum antifungal activities. These compounds have been identified as effective fungicidal agents against Candida species and show promise in treating fungal infections due to their in vitro activity against a variety of fungi species, including molds and dermatophytes. The development of these derivatives highlights the potential for designing new antifungal treatments (Bardiot et al., 2015).

Antimicrobial Activity

The compound's derivatives have also been explored for their antimicrobial properties. For example, 2-[[5-alkyl/aralkyl substituted-1,3,4-oxadiazol-2-yl]thio]-N-[4-(4-morpholinyl)phenyl]acetamide derivatives exhibit significant antimicrobial activity against selected microbial species. This suggests their potential application in developing new antimicrobial agents with lesser toxicity and higher efficacy against resistant strains (Gul et al., 2017).

Neuroprotective and Dermatological Applications

In the realm of pharmaceuticals, related compounds have been patented for their diverse biological activities, including cardiac, nephrotropic, neuroprotective, dermatological, and cytostatic effects. These applications demonstrate the versatility of the compound and its derivatives in contributing to various therapeutic areas (Habernickel, 2002).

Mechanism of Action

Target of Action

It is known that many bioactive aromatic compounds containing the indole nucleus, which is structurally similar to the pyrrole ring in the given compound, bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

Similar compounds have been shown to interact with their targets through hydrogen bonding and π-π interactions . These interactions can lead to changes in the conformation and function of the target proteins, thereby affecting their biological activities .

Biochemical Pathways

Indole derivatives, which share structural similarities with the given compound, are known to influence a wide range of biochemical pathways due to their broad-spectrum biological activities . These activities can affect various cellular processes, including viral replication, inflammation, cancer cell proliferation, HIV infection, oxidative stress, microbial growth, tuberculosis, diabetes, malaria, and cholinesterase activity .

Result of Action

Similar compounds have been shown to exert various biological effects, such as inhibiting viral replication, reducing inflammation, killing cancer cells, inhibiting hiv infection, scavenging free radicals, inhibiting microbial growth, treating tuberculosis, managing diabetes, treating malaria, and inhibiting cholinesterase .

Action Environment

For instance, a related compound, 6-ethoxy-4-N-(2-morpholin-4-ylethyl)-2-N-propan-2-yl-1,3,5-triazine-2,4-diamine, has been shown to exhibit herbicidal activity against Phalaris minor, a weed of wheat crop fields, under laboratory-controlled conditions .

properties

IUPAC Name

2-morpholin-4-yl-N-[2-pyrrol-1-yl-5-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18F3N3O2/c18-17(19,20)13-3-4-15(23-5-1-2-6-23)14(11-13)21-16(24)12-22-7-9-25-10-8-22/h1-6,11H,7-10,12H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHWGNONNCMGYFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC(=O)NC2=C(C=CC(=C2)C(F)(F)F)N3C=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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